molecular formula C18H30N12O4S B2944956 bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide),sulfuricacid CAS No. 2375262-21-6

bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide),sulfuricacid

Cat. No.: B2944956
CAS No.: 2375262-21-6
M. Wt: 510.58
InChI Key: GIKZHYYCJBZHPV-UHFFFAOYSA-N
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Description

Bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid (molecular formula: C₁₈H₂₄N₁₀O₄S) is a sulfonic acid salt derivative of a bis-carboximidamide functionalized piperazine scaffold. The compound features two pyrimidin-2-yl substituents on the piperazine ring, which are conjugated with carboximidamide groups. The sulfuric acid moiety acts as a counterion, stabilizing the protonated nitrogen atoms in the piperazine ring .

This protonation facilitates hydrogen bonding, as observed in crystal structures, where N–H⋯Cl or N–H⋯O interactions stabilize the lattice .

Properties

IUPAC Name

4-pyrimidin-2-ylpiperazine-1-carboximidamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H14N6.H2O4S/c2*10-8(11)14-4-6-15(7-5-14)9-12-2-1-3-13-9;1-5(2,3)4/h2*1-3H,4-7H2,(H3,10,11);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKZHYYCJBZHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=N)N.C1CN(CCN1C2=NC=CC=N2)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

The carboximidamide groups in both bis-carboximidamide derivatives enhance hydrogen-bonding capacity, critical for stabilizing supramolecular architectures or binding to biological targets.

Hydrogen Bonding :

  • Sulfate salts exhibit stronger N–H⋯O interactions compared to chloride or nitrate salts due to the sulfate ion’s higher charge density .
  • Fluorine in the 2-fluorophenyl analog may participate in weak C–H⋯F interactions, absent in pyrimidine-based analogs .

Conformational Stability :

  • Piperazine rings in all analogs adopt a chair conformation , but protonation sites and anion interactions dictate lattice stability. For example, bifurcated hydrogen bonds in the nitrate salt create distinct packing motifs compared to chloride .

Research Findings and Implications

  • Synthesis and Availability :
    The target compound is commercially available (e.g., CymitQuimica, Ref: 3D-AVD26221) in milligram to gram quantities, indicating scalable synthesis protocols . Its fluorophenyl analog (CAS 59083-59-9) is similarly accessible, though with higher molecular weight and altered solubility .

  • Crystallographic Insights :
    Structural analogs (e.g., chloride and nitrate salts) were solved using SHELX software, confirming the robustness of small-molecule refinement techniques for such derivatives . These studies highlight the role of hydrogen bonding in dictating material properties, such as melting points and solubility.

  • Potential Applications: The pyrimidine moiety suggests utility in pharmaceutical chemistry, where pyrimidine derivatives are common in kinase inhibitors or antiviral agents. The sulfate salt’s stability and hydrogen-bonding network make it a candidate for co-crystal engineering to improve drug bioavailability .

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